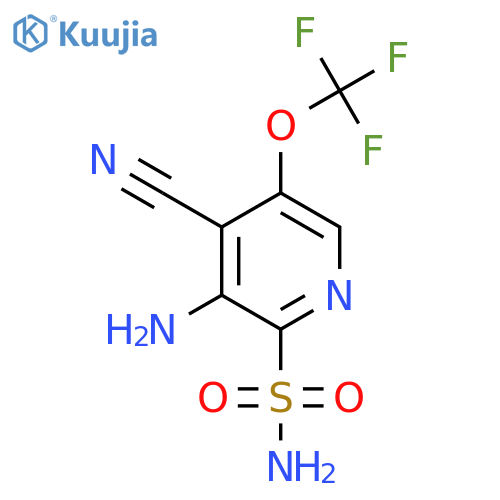Cas no 1803545-14-3 (3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide)

3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide
-
- インチ: 1S/C7H5F3N4O3S/c8-7(9,10)17-4-2-14-6(18(13,15)16)5(12)3(4)1-11/h2H,12H2,(H2,13,15,16)
- InChIKey: LGZAGYBDGFUYIS-UHFFFAOYSA-N
- ほほえんだ: S(C1C(=C(C#N)C(=CN=1)OC(F)(F)F)N)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 451
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 141
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026005037-1g |
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide |
1803545-14-3 | 97% | 1g |
$1,814.40 | 2022-04-02 | |
| Alichem | A026005037-500mg |
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide |
1803545-14-3 | 97% | 500mg |
$931.00 | 2022-04-02 |
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamideに関する追加情報
Introduction to 3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide (CAS No. 1803545-14-3) in Modern Chemical Biology
3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide, identified by the chemical formula CAS No. 1803545-14-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine sulfonamide class, a structural motif widely recognized for its pharmacological potential. The presence of multiple functional groups, including an amino group, a cyano group, a trifluoromethoxy group, and a sulfonamide moiety, endows it with unique chemical properties that make it a valuable scaffold for drug discovery and molecular studies.
The structural composition of 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide is meticulously designed to interact with biological targets in a specific manner. The amino group (-NH₂) serves as a potential hydrogen bond acceptor and donor, facilitating interactions with protein surfaces. The cyano group (-CN) introduces a polar electron-withdrawing effect, which can modulate the electronic properties of the molecule and influence its binding affinity. The trifluoromethoxy group (-OCH₂F) enhances lipophilicity while maintaining metabolic stability, making it an attractive feature for oral bioavailability. Finally, the sulfonamide group (-SO₂NH₂) provides additional hydrogen bonding capabilities and has been extensively used in medicinal chemistry due to its ability to form stable complexes with biological targets.
In recent years, there has been a surge in research focusing on pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that pyridine sulfonamides exhibit inhibitory effects on various enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. For instance, derivatives of this class have shown promise in targeting kinases and proteases that play critical roles in signal transduction and cell proliferation. The compound under discussion, 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide, is being explored for its potential to modulate these pathways through precise molecular interactions.
One of the most compelling aspects of 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide is its versatility as a building block for drug design. Researchers have leveraged its scaffold to develop novel analogs with enhanced potency and selectivity. By strategically modifying substituents such as the amino and cyano groups, scientists can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity to target proteins. Additionally, the presence of the trifluoromethoxy group allows for further derivatization without compromising metabolic stability, which is crucial for therapeutic applications.
The sulfonamide moiety in 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide has been particularly studied for its role in enhancing bioavailability and improving pharmacokinetic profiles. Sulfonamides are known to exhibit high solubility in water due to their polar nature, which facilitates their absorption and distribution within biological systems. Furthermore, they can form stable hydrogen bonds with biological targets, leading to prolonged residence time at the binding site. These characteristics make them ideal candidates for developing drugs with improved therapeutic efficacy.
Recent advancements in computational chemistry have further accelerated the discovery of novel compounds like 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide. High-throughput virtual screening (HTVS) and molecular docking simulations allow researchers to predict the binding interactions between this compound and potential biological targets with remarkable accuracy. These computational tools have been instrumental in identifying lead compounds that exhibit high affinity for enzymes such as kinases and proteases implicated in various diseases. By integrating experimental data with computational predictions, scientists can rapidly optimize lead structures into potent drug candidates.
The synthesis of 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the amino and trifluoromethoxy groups, followed by cyanation to incorporate the cyano moiety. The final step involves sulfonation to introduce the sulfonamide group at the 2-position of the pyridine ring. Each step must be carefully optimized to minimize side reactions and maximize product formation.
In conclusion, 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide (CAS No. 1803545-14-3) represents a promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for drug discovery efforts aimed at modulating key biological pathways involved in human health and disease. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in developing next-generation therapeutics.
1803545-14-3 (3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide) 関連製品
- 1787882-65-8(6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,3-dihydropyridazin-3-one)
- 2870673-22-4(3-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 3-(2,2,2-trifluoroacetyl)-, (1R,6S,7R)-rel- )
- 2171679-56-2(3-(3-aminothiolan-3-yl)thian-3-ol)
- 1806532-61-5(Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate)
- 2770545-16-7(1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine)
- 1251702-68-7(3-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile)
- 892415-82-6(N-(2,5-dimethoxyphenyl)-2-{6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide)
- 2138104-75-1(2-(morpholin-4-yl)quinazoline-5-carboxylic acid)
- 2113921-08-5(4-(3-methoxy-4-nitrophenyl)butanoic acid)
- 2108917-20-8((3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride)




